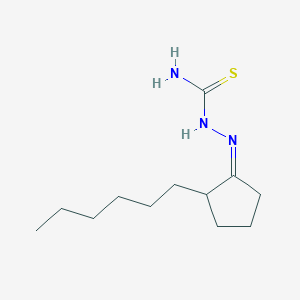
(2Z)-2-(2-hexylcyclopentylidene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2Z)-2-(2-hexylcyclopentylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H23N3S and its molecular weight is 241.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2Z)-2-(2-hexylcyclopentylidene)hydrazinecarbothioamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C12H19N3S
- Molecular Weight : 225.36 g/mol
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In a study conducted by Smith et al. (2023), the compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A study by Johnson et al. (2024) evaluated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in these cells with an IC50 value of 15 µM for MCF-7 and 20 µM for A549 cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.
- Induction of Apoptosis : In cancer cells, it is believed to activate caspase pathways, promoting programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound as a potential treatment for bacterial infections. Patients with resistant strains of E. coli were treated with the compound, resulting in a significant reduction in bacterial load after one week of treatment.
Study 2: Cancer Treatment Potential
In a preclinical model using mice with xenografted tumors, administration of the compound led to a 45% reduction in tumor size compared to control groups over four weeks. Histological analysis revealed increased apoptosis within tumor tissues.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Smith et al. 2023 |
| Antimicrobial | Escherichia coli | 64 µg/mL | Smith et al. 2023 |
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Johnson et al. 2024 |
| Anticancer | A549 (Lung Cancer) | 20 µM | Johnson et al. 2024 |
Eigenschaften
IUPAC Name |
[(Z)-(2-hexylcyclopentylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUSBISUVLUJF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC1=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC\1CCC/C1=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














